

# Lerociclib Clinical Data at a Glance

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## Compound Focus: Lerociclib

CAS No.: 1628256-23-4

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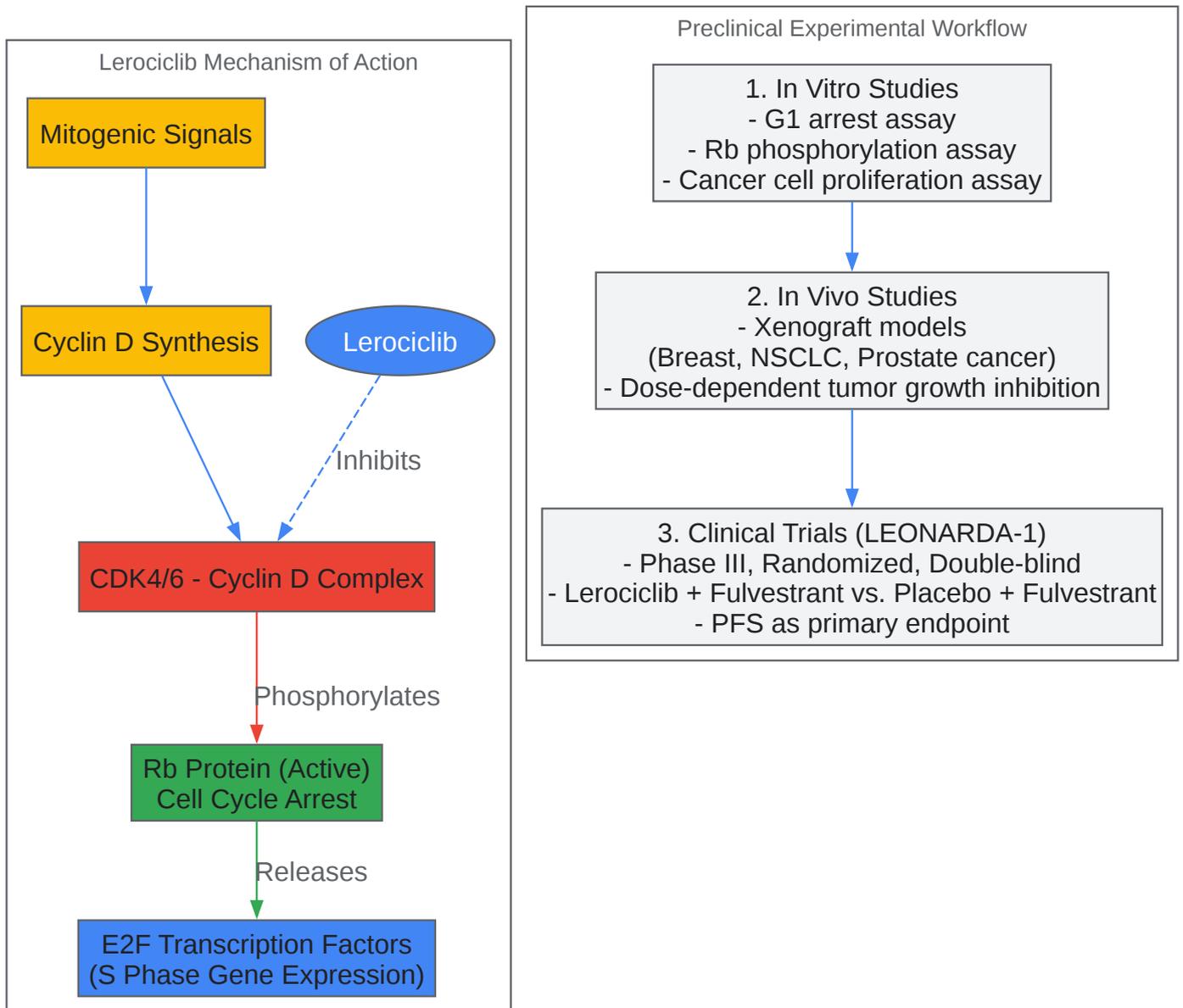
Aspect	Details
Drug Name	Lerociclib (also known as GB491, G1T38) [1] [2]
Drug Class	Oral, highly selective CDK4/6 inhibitor [1] [3]
Status	Registered in China (May 2025) for HR+/HER2- advanced breast cancer [4] [5]
Recommended Dosage	150 mg, twice daily, continuously [1] [6]
Mechanism of Action	Inhibits CDK4/cyclin D1 (IC50: 1 nM) and CDK6/cyclin D3 (IC50: 2 nM), leading to G1 cell cycle arrest [1] [3] [2]

| **Key Efficacy (vs. Placebo)** | - **Median PFS:** 11.07 months vs. 5.49 months (HR: 0.451) [1] [3]

- **Objective Response Rate (ORR):** 23.4% vs. 8.7% [3] |

## Mechanism of Action & Experimental Workflow

**Lerociclib** works by selectively inhibiting cyclin-dependent kinases 4 and 6 (CDK4/6), which are key regulators of the cell cycle. The following diagram illustrates its mechanism and the foundational experimental workflow used for validation.



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Diagram summarizing **Lerociclib**'s mechanism and key validation experiments.

The preclinical data showed that **lerociclib** caused significant, durable, and dose-dependent inhibition of tumor growth in xenograft models of breast cancer, non-small cell lung cancer, and prostate cancer [1] [3].

## Detailed Clinical Trial Methodology (LEONARDA-1)

For professionals, the detailed design and methodology of the key phase III trial are critical. The LEONARDA-1 study was a **randomized, double-blind, placebo-controlled phase III trial** [1] [3].

- **Patient Population:** 275 patients with HR+/HER2- locally advanced or metastatic breast cancer who had relapsed or progressed on prior endocrine therapy. All patients had demonstrated resistance to prior endocrine therapy [1] [3].
- **Study Arms:** Patients were randomized in a 1:1 ratio to receive either:
  - **Intervention:** **Lerociclib** (150 mg twice daily) plus Fulvestrant (500 mg)
  - **Control:** Placebo plus Fulvestrant (500 mg) [1] [3]
- **Primary Endpoint:** **Investigator-assessed Progression-Free Survival (PFS)** [1] [3].
- **Key Secondary Endpoints:** PFS assessed by Blinded Independent Central Review (BICR), Objective Response Rate (ORR), Duration of Response (DOR), Disease Control Rate (DCR), Clinical Benefit Rate (CBR), Overall Survival (OS), safety and tolerability, and pharmacokinetic profile [1] [3].
- **Statistical Analysis:** The study was designed to test the superiority of the **lerociclib** arm over the placebo arm for the primary endpoint of PFS [1].

## Safety and Tolerability Profile

A key differentiator for **lerociclib** in clinical trials has been its promising safety and tolerability profile, which supports continuous dosing without the need for a "drug holiday" [6].

- **Hematologic Toxicity:** In a phase I/II study, at the 150 mg twice-daily dose, grade 3 neutropenia was reported in 30% of patients and grade 4 neutropenia in 5%. This is notably lower than the rates of high-grade neutropenia often associated with other CDK4/6 inhibitors [6].
- **Gastrointestinal (GI) Toxicity:** **Lerociclib** has demonstrated low rates of GI toxicity. In the same study, no grade 3 or higher vomiting, diarrhea, or nausea were reported at the 150 mg twice-daily dose [1] [6].
- **Other Toxicities:** The drug also showed low rates of other side effects common to its class, such as fatigue, stomatitis, and alopecia [1] [6].

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